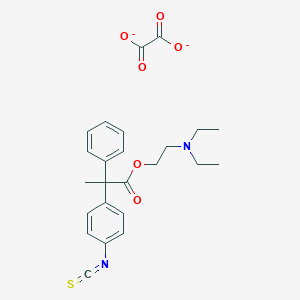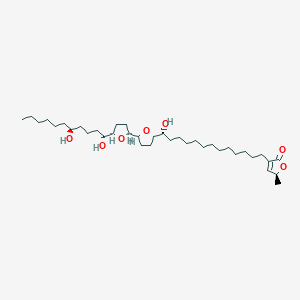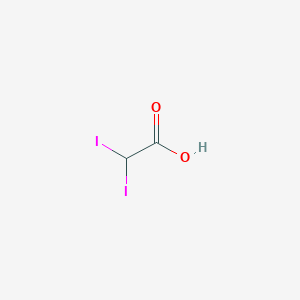
二碘乙酸
描述
Diiodoacetic acid is an organic compound with the molecular formula C₂H₂I₂O₂. It is a derivative of acetic acid, where two hydrogen atoms are replaced by iodine atoms. This compound is known for its strong oxidizing properties and is highly soluble in water, alcohol, and ether .
科学研究应用
Diiodoacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a laboratory reagent for various chemical reactions.
生化分析
Biochemical Properties
Diiodoacetic acid is known for its physiological and biochemical effects . It has been extensively used in scientific research to investigate the structure and function of enzymes
Cellular Effects
Diiodoacetic acid is a toxic compound and has been associated with cytotoxicity, oxidative stress, endocrine disrupting potential, and genotoxicity . It has been found to disrupt expression of key neuroendocrine factors and directly induce cell damage in the mouse pituitary
Molecular Mechanism
It is known to be an alkylating agent, reacting with cysteine residues in proteins This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Diiodoacetic acid, along with other iodinated disinfection by-products, has been reported to degrade rapidly under sunlight irradiation
准备方法
Diiodoacetic acid can be synthesized through various methods. One common synthetic route involves the iodination of acetic acid derivatives. For instance, diiodoacetic acid can be prepared by the reaction of acetic acid with iodine and a suitable oxidizing agent under controlled conditions . Industrial production methods often involve the use of high-performance ion chromatography-tandem mass spectrometry for the simultaneous determination of chloro-, bromo-, and iodo-acetic acids .
化学反应分析
Diiodoacetic acid undergoes several types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent.
Reduction: It can be reduced to form less oxidized products.
Substitution: It can undergo nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used .
作用机制
Diiodoacetic acid exerts its effects primarily through its strong oxidizing properties. It can alkylate cysteine residues in proteins, preventing the re-formation of disulfide bonds. This mechanism is particularly useful in protein sequencing and enzyme inhibition studies . Additionally, it has been shown to induce DNA damage and disrupt cellular processes, making it a valuable tool in toxicological research .
相似化合物的比较
Diiodoacetic acid is unique compared to other haloacetic acids due to the presence of two iodine atoms, which confer distinct chemical properties. Similar compounds include:
Iodoacetic acid: Contains one iodine atom and is used for similar applications but has different reactivity and toxicity profiles.
Chloroacetic acid: Contains chlorine atoms and is less toxic but also less reactive compared to diiodoacetic acid.
Bromoacetic acid: Contains bromine atoms and has intermediate reactivity and toxicity between chloroacetic acid and diiodoacetic acid.
These comparisons highlight the unique properties of diiodoacetic acid, making it a valuable compound in various scientific and industrial applications.
属性
IUPAC Name |
2,2-diiodoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2I2O2/c3-1(4)2(5)6/h1H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAMFNQVNXPFFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564143 | |
| Record name | Diiodoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
598-89-0 | |
| Record name | Diiodoacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diiodoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


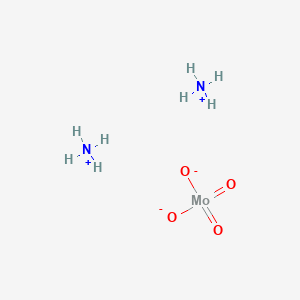
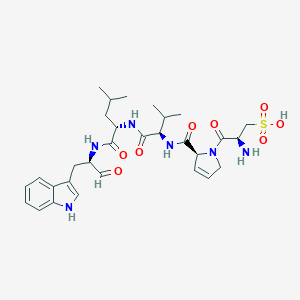
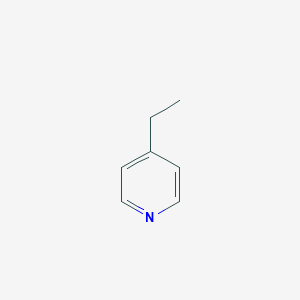


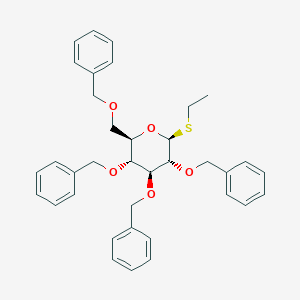
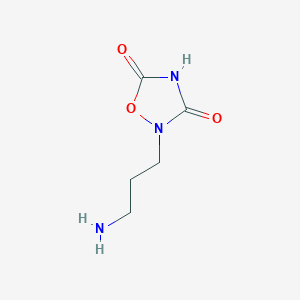
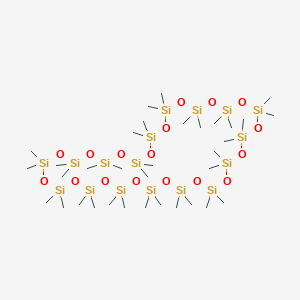
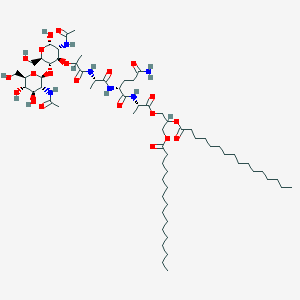
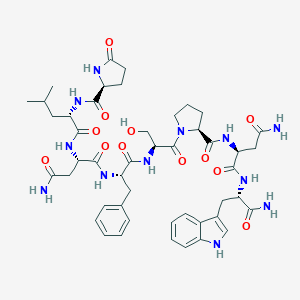
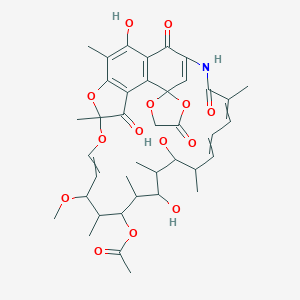
![(E)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one](/img/structure/B141454.png)
